3-phenyl-N-(pyridin-4-yl)butanamide
Description
3-Phenyl-N-(pyridin-4-yl)butanamide is a tertiary amide featuring a phenyl-substituted butanamide backbone linked to a pyridin-4-ylamine group.
Properties
IUPAC Name |
3-phenyl-N-pyridin-4-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12(13-5-3-2-4-6-13)11-15(18)17-14-7-9-16-10-8-14/h2-10,12H,11H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPWOJQLPSRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=NC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(pyridin-4-yl)butanamide typically involves the reaction of 3-phenylbutanoic acid with pyridin-4-ylamine. The reaction is carried out under specific conditions to ensure the formation of the desired amide bond. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
3-phenyl-N-(pyridin-4-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-phenyl-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets. One known target is lanosterol 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis in fungi. The compound inhibits this enzyme, leading to the disruption of cell membrane synthesis and ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-phenyl-N-(pyridin-4-yl)butanamide with structurally analogous compounds, focusing on molecular properties, synthesis, and functional characteristics.
Structural Analogues and Their Properties
Key Observations :
- Substituent Effects : The presence of a pyridinyl group (as in and ) enhances hydrogen-bonding capacity compared to purely aliphatic or phenyl-substituted amides. Chlorine substituents (e.g., in ) increase molecular weight and melting points due to enhanced intermolecular interactions.
- Synthetic Yields : Yields for pyridinyl-linked amides (e.g., 67–81% in ) are comparable to those of sulfamoyl-containing analogs (76% in ), suggesting robust synthetic routes for such scaffolds.
- Thermal Stability : Higher melting points (268–287°C in ) are observed in halogenated or sulfonamide-containing derivatives, whereas simpler amides (e.g., ) lack reported thermal data.
Spectroscopic and Analytical Comparisons
- ¹H NMR : Pyridinyl protons typically resonate at δ 7.2–8.8 ppm, as seen in analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (δ 8.87 ppm for pyridin-3-yl protons ). Amide protons (N–H) in butanamide derivatives appear at δ 6.5–7.5 ppm, depending on substitution .
- IR Spectroscopy : Strong carbonyl (C=O) stretches near 1650–1700 cm⁻¹ are characteristic of amides, while pyridinyl C–N stretches occur at 1550–1600 cm⁻¹ .
- Elemental Analysis : Carbon content in pyridinyl amides ranges from 58–73% (e.g., 60.95–73.08% in ), aligning with theoretical values for aromatic-rich structures.
Research Implications and Limitations
- Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound is absent in the provided evidence, necessitating further studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
